Cas no 1025900-37-1 (4-(Isopropylamino)methylphenylboronic acid)

4-(Isopropylamino)methylphenylboronic acid is a boronic acid derivative featuring an isopropylamino-methyl substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stable boronic acid group, which facilitates efficient carbon-carbon bond formation in synthetic organic chemistry. The isopropylamino-methyl moiety enhances solubility in polar solvents and may improve reactivity in certain catalytic systems. Its structural properties make it a useful intermediate in pharmaceutical and materials science research, particularly for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its reactivity and stability.
4-(Isopropylamino)methylphenylboronic acid structure
1025900-37-1 structure
Product name:4-(Isopropylamino)methylphenylboronic acid
CAS No:1025900-37-1
MF:C10H16BNO2
Molecular Weight:193.050542831421
MDL:MFCD18453465
CID:4785324

4-(Isopropylamino)methylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • 4-(isopropylaminomethyl)phenylboronic acid
    • (4-((Isopropylamino)methyl)phenyl)boronic acid
    • 4-[(ISOPROPYLAMINO)METHYL]PHENYLBORONIC ACID
    • 4-(Isopropylamino)methylphenylboronic acid
    • MDL: MFCD18453465
    • インチ: 1S/C10H16BNO2/c1-8(2)12-7-9-3-5-10(6-4-9)11(13)14/h3-6,8,12-14H,7H2,1-2H3
    • InChIKey: HNIVFOGTPNYKHH-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC(=CC=1)CNC(C)C)O

計算された属性

  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 156
  • トポロジー分子極性表面積: 52.5

4-(Isopropylamino)methylphenylboronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
I180465-1000mg
4-[(Isopropylamino)methyl]phenylboronic acid
1025900-37-1
1g
$ 915.00 2022-06-04
Matrix Scientific
176022-5g
4-[(Isopropylamino)methyl]phenylboronic acid
1025900-37-1
5g
$1260.00 2023-09-10
Matrix Scientific
176022-10g
4-[(Isopropylamino)methyl]phenylboronic acid
1025900-37-1
10g
$1764.00 2023-09-10
TRC
I180465-2500mg
4-[(Isopropylamino)methyl]phenylboronic acid
1025900-37-1
2500mg
$ 1820.00 2022-06-04
TRC
I180465-500mg
4-[(Isopropylamino)methyl]phenylboronic acid
1025900-37-1
500mg
$ 550.00 2022-06-04
Matrix Scientific
176022-1g
4-[(Isopropylamino)methyl]phenylboronic acid
1025900-37-1
1g
$540.00 2023-09-10

4-(Isopropylamino)methylphenylboronic acid 関連文献

4-(Isopropylamino)methylphenylboronic acidに関する追加情報

4-(Isopropylamino)methylphenylboronic Acid: A Comprehensive Overview

4-(Isopropylamino)methylphenylboronic acid is a versatile and intriguing compound with the CAS number 1025900-37-1. This compound has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery due to its unique structural features and functional groups. The molecule consists of a phenyl ring substituted with an isopropylamino methyl group and a boronic acid moiety, making it a valuable building block in various chemical reactions.

The boronic acid group in 4-(Isopropylamino)methylphenylboronic acid is particularly notable for its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is widely used in the synthesis of biaryls, which are essential components in pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted the potential of this compound as an intermediate in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

One of the most exciting developments involving 4-(Isopropylamino)methylphenylboronic acid is its role in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can be efficiently coupled with aryl halides to form complex aromatic systems with high biological activity. For instance, a 2023 study published in *Nature Communications* reported the use of this boronic acid in the creation of a new class of kinase inhibitors, which showed promising results in preclinical models.

In addition to its applications in drug discovery, 4-(Isopropylamino)methylphenylboronic acid has also found utility in materials science. The compound's ability to participate in palladium-catalyzed cross-couplings has enabled its use in the fabrication of advanced polymers and organic semiconductors. A recent paper in *Advanced Materials* detailed how this boronic acid serves as a key precursor for constructing high-performance organic electronics, highlighting its importance beyond traditional pharmaceutical applications.

The synthesis of 4-(Isopropylamino)methylphenylboronic acid typically involves multi-step processes that emphasize precision and control over stereochemistry. One common approach involves the nucleophilic substitution of an appropriate bromide or chloride derivative with an isopropylamine group followed by boronate esterification. Recent advancements in catalytic methods have further streamlined these processes, enhancing both yield and purity.

From an analytical standpoint, 4-(Isopropylamino)methylphenylboronic acid has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided critical insights into its molecular geometry, electronic properties, and reactivity profiles. For example, X-ray crystallography revealed that the compound adopts a planar conformation around the phenyl ring, which facilitates efficient π-π interactions during coupling reactions.

Looking ahead, the potential applications of 4-(Isopropylamino)methylphenylboronic acid are expected to expand further as researchers continue to explore its reactivity under diverse conditions. Emerging trends suggest that this compound will play a pivotal role in the development of next-generation therapies and advanced materials. Its ability to serve as both a reactive intermediate and a functionalized building block underscores its versatility and significance within the chemical sciences.

In conclusion, 4-(Isopropylamino)methylphenylboronic acid stands as a testament to the ingenuity of modern organic chemistry. With its unique combination of functional groups and reactivity profiles, this compound continues to drive innovation across multiple disciplines. As research progresses, it is likely that new applications for this remarkable molecule will emerge, solidifying its position as an indispensable tool in contemporary chemical research.

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